molecular formula C6H13N3S B593291 N-Ethylpyrazolidine-1-carbothioamide CAS No. 139192-93-1

N-Ethylpyrazolidine-1-carbothioamide

Cat. No.: B593291
CAS No.: 139192-93-1
M. Wt: 159.251
InChI Key: WUWOGNDCCCXQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylpyrazolidine-1-carbothioamide is a versatile organosulfur compound of significant interest in medicinal and organic chemistry research. This molecule features a pyrazolidine core, a five-membered ring with two adjacent nitrogen atoms, functionalized with a carbothioamide group. The ethyl substituent on the thioamide nitrogen can influence the compound's electronic properties and biological activity. Carbothioamide derivatives, particularly those based on nitrogen heterocycles like pyrazole and pyrazoline, are extensively investigated for their diverse biological profiles. These compounds are recognized as key precursors and pharmacophores in developing novel therapeutic agents. Scientific studies on analogous structures have demonstrated promising anticancer activity against various human cancer cell lines, with mechanisms that may involve DNA binding interactions . Furthermore, such compounds frequently exhibit antimicrobial properties . Some carbothioamide derivatives have also shown significant antioxidant potential in free radical scavenging assays . The mechanism of action for carbothioamides often involves interactions with cellular targets through their thiocarbonyl group, which can form hydrogen bonds or coordinate with metal ions . In synthetic chemistry, this compound serves as a valuable building block for constructing more complex heterocyclic systems. It can undergo various reactions, including cyclizations to form fused or hybrid molecular architectures with enhanced biological activities . Standard synthesis typically involves the reaction of an N-ethyl-substituted amine precursor with an appropriate thiocarbonyl reagent. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139192-93-1

Molecular Formula

C6H13N3S

Molecular Weight

159.251

IUPAC Name

N-ethylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C6H13N3S/c1-2-7-6(10)9-5-3-4-8-9/h8H,2-5H2,1H3,(H,7,10)

InChI Key

WUWOGNDCCCXQBU-UHFFFAOYSA-N

SMILES

CCNC(=S)N1CCCN1

Synonyms

1-Pyrazolidinecarbothioamide, N-ethyl-

Origin of Product

United States

Advanced Synthetic Methodologies for N Ethylpyrazolidine 1 Carbothioamide and Its Derivatives

Strategies for Pyrazolidine (B1218672) Ring Formation in N-Ethylpyrazolidine-1-carbothioamide Synthesis

The construction of the pyrazolidine ring is the foundational step in the synthesis of the target compound. While the literature more frequently details the synthesis of the unsaturated pyrazoline analogues, these methods provide the essential framework. Formation of the saturated pyrazolidine ring can often be achieved through subsequent reduction of the pyrazoline intermediate.

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental to the formation of heterocyclic systems, involving the joining of two or more molecules to form a ring. nih.govbeilstein-journals.org In the context of pyrazole (B372694) and pyrazoline synthesis, the most prevalent approach is the [3+2] cyclocondensation, which brings together a three-atom component and a two-atom component. mdpi.comnih.gov

A primary pathway involves the reaction of α,β-unsaturated carbonyl compounds, commonly known as chalcones, with hydrazine (B178648) derivatives. mdpi.comnih.govrdd.edu.iq The chalcone (B49325) acts as the three-carbon electrophilic component, while the hydrazine derivative provides the two-nitrogen nucleophilic component. This reaction is highly versatile and can be catalyzed by acids or bases. For instance, the Amberlyst-15 catalyzed [3+2] annulation of chalcones with hydrazinecarbothioamide hydrochloride at room temperature provides an efficient route to pyrazole carbothioamide derivatives. nanobioletters.com The use of a solid-supported catalyst like Amberlyst-15 exemplifies a green chemistry approach, often leading to good yields under mild conditions. nanobioletters.com

The classic Knorr synthesis, which utilizes 1,3-dicarbonyl compounds and hydrazines, is another cornerstone of pyrazole synthesis and can be adapted for multicomponent reactions where the dicarbonyl is generated in situ. nih.govbeilstein-journals.org While direct synthesis of the saturated pyrazolidine ring via these methods is less common, the unsaturated pyrazoline products serve as key precursors.

Reaction Pathways Involving Thiosemicarbazide (B42300) and Precursors

The use of thiosemicarbazide and its N-substituted derivatives is a direct and widely employed strategy for synthesizing 1-carbothioamide-substituted pyrazolines. koyauniversity.orgresearchgate.net The reaction with chalcones is a robust method, typically proceeding via a nucleophilic addition followed by cyclization. koyauniversity.orgajgreenchem.comresearchgate.net

The proposed mechanism suggests that the reaction begins with a nucleophilic Michael addition of the terminal nitrogen of thiosemicarbazide to the β-carbon of the α,β-unsaturated ketone (chalcone). This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the carbonyl carbon, leading to a heterocyclic intermediate. Subsequent dehydration results in the formation of the stable 4,5-dihydropyrazole (pyrazoline) ring. koyauniversity.orgresearchgate.net

Heating the reactants under reflux in a suitable solvent, such as ethanol (B145695) or acetic acid, is a common practice. orientjchem.orgacs.org The reaction can be performed in the presence of a base like sodium hydroxide (B78521) or an acid catalyst. ajgreenchem.comacs.org For the synthesis of this compound, N-ethylthiosemicarbazide would be the required precursor to react with an appropriate 1,3-dielectrophile. The resulting pyrazoline could then be reduced to the target pyrazolidine.

Table 1: Examples of Pyrazoline Carbothioamide Synthesis via Cyclocondensation

Functionalization and Derivatization at the Carbothioamide Moiety

The carbothioamide group (-CSNH-) is a versatile functional handle that allows for further structural modifications, including N-alkylation and N-acylation, to generate a library of derivatives with potentially enhanced properties.

N-Alkylation and Acylation Strategies

N-Acylation: The acylation of thioamides is a key transformation for creating N-acylthioamide derivatives. A transition-metal-free method for the acylation of thioamides involves exploiting acyclic twisted thioamides to achieve a selective thio-Claisen condensation. rsc.orgrsc.org This approach works under mild, room temperature conditions. Another strategy involves the copper sulfate-mediated N-acylation of amines using thioacids, which proceeds with high selectivity and in good to excellent yields. scilit.com While this method acylates an amine to form an amide, its principles could be explored for thioamide synthesis. The direct acylation of the nitrogen on a pre-formed pyrazolidine-1-carbothioamide would typically involve reaction with an acyl chloride or anhydride (B1165640) under basic conditions.

N-Alkylation: The N-alkylation of thioamides can be more challenging than that of amides. However, methods developed for amides provide a starting point. A modular method for N-alkylation of phosphinic (thio)amides using primary or secondary alcohols via transfer hydrogenation has been reported, employing a ruthenium catalyst. nih.gov Another approach involves the reaction of N-arylmethyl aromatic thioamides with n-butyllithium to form thioamide dianions, which can then be treated with alkylating agents. tandfonline.com This method introduces the alkyl group to the carbon atom adjacent to the nitrogen. Direct alkylation on the thioamide nitrogen of the pyrazolidine ring would likely be achieved by treating the N-H group with a strong base followed by an alkyl halide, such as ethyl iodide.

Thioamide-to-Amide Conversions (if applicable)

The conversion of a thioamide to its corresponding amide is a valuable synthetic transformation, as amides are crucial intermediates and structural motifs in their own right. tandfonline.com This conversion essentially replaces the sulfur atom with an oxygen atom.

Several methods have been developed to achieve this transformation effectively:

Oxidation with Permanganate (B83412): A mild and efficient method uses potassium permanganate (KMnO₄) supported on acidified wet silica (B1680970) gel. This solid-phase reaction proceeds rapidly at room temperature under solvent-free conditions, affording the corresponding amides in high yields (92-98%). tandfonline.com

Activation with Triflic Anhydride: Another approach involves activating the amide with trifluoromethanesulfonic anhydride (Tf₂O) and pyridine, followed by treatment with aqueous ammonium (B1175870) sulfide. acs.orgacs.org This method is also suitable for converting amides to thioamides and can be adapted for the reverse reaction under different conditions.

Table 2: Selected Methods for Thioamide-to-Amide Conversion

Optimization of Reaction Conditions and Yield for this compound

Optimizing the synthesis of this compound involves fine-tuning various parameters to maximize the yield and purity of the product while minimizing reaction time and environmental impact. Key areas for optimization include the choice of catalyst, solvent, temperature, and reaction time.

For the crucial cyclocondensation step, moving from conventional heating to catalyzed reactions can offer significant advantages. For example, using heterogeneous catalysts like sodium impregnated on activated chicken eggshells (Na-ACE) has been shown to improve the synthesis of pyrazoline derivatives. researchgate.net The optimization of such a reaction involves varying the catalyst amount, with one study finding 20% wt. to be optimal. researchgate.net Similarly, the use of a nano copper catalyst stabilized on a layered double hydroxide has enabled the synthesis of pyrazole derivatives in short reaction times (15–27 min) with excellent yields (85–93%) under mild conditions (55 °C). nih.gov

A kinetic study of pyrazoline formation from chalcones and thiosemicarbazide found the reaction to be first-order. koyauniversity.orgkoyauniversity.org It also noted that the rate of reaction was influenced by substituents on the chalcone, with electron-donating groups leading to a higher reaction rate. koyauniversity.org This suggests that the electronic nature of the starting materials is a critical factor.

The choice of solvent and temperature remains a crucial aspect. While many procedures utilize refluxing in ethanol or acetic acid for several hours, orientjchem.orgacs.org newer methods demonstrate high efficiency at lower temperatures or even under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.comnih.gov Therefore, a systematic screening of catalysts, solvents, and temperature would be essential to establish the optimal conditions for producing this compound with high efficiency and purity.

Table 3: List of Mentioned Chemical Compounds

Solvent Effects and Catalysis

The choice of solvent and catalyst is paramount in the synthesis of heterocyclic compounds, directly impacting reaction rates, yields, and in some cases, the regioselectivity of the final product. While direct studies on this compound are not extensively documented, principles from the synthesis of related pyrazole and pyrazoline carbothioamides offer significant insights.

The formation of pyrazole carbothioamide derivatives often involves the cyclization of chalcones with thiosemicarbazide. nih.govnanobioletters.com In these reactions, solvents range from polar protic, such as ethanol and glacial acetic acid, to polar aprotic, like acetonitrile (B52724). nih.govnanobioletters.com For instance, the reaction of chalcones with thiosemicarbazide can be carried out in glacial acetic acid under reflux, indicating that acidic conditions and a polar solvent are favorable for this type of cyclization. nih.gov

Catalysis plays a crucial role in these syntheses. Basic catalysts like sodium hydroxide (NaOH) in ethanol are commonly used to facilitate the initial Claisen-Schmidt condensation for chalcone synthesis, which are the precursors for many pyrazoline syntheses. nih.govrdd.edu.iq For the subsequent cyclization to form the carbothioamide-bearing ring, both acidic and basic conditions have been proven effective. For example, refluxing in ethanol with a catalytic amount of aqueous potassium hydroxide has been used. thepharmajournal.com Alternatively, solid acid catalysts such as Amberlyst-15 have been employed in acetonitrile at room temperature, demonstrating a greener and more efficient approach. nanobioletters.com The use of aprotic solvents with a strong dipole moment, like N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in the synthesis of substituted pyrazoles. organic-chemistry.org

Deep eutectic solvents (DESs) are also emerging as both environmentally benign solvents and catalysts. For instance, a choline (B1196258) chloride:zinc chloride (ChCl:ZnCl2) mixture has been effectively used in the synthesis of carbamates and other heterocyclic compounds, suggesting its potential applicability in carbothioamide synthesis. mdpi.com

The following table summarizes the effect of different solvent and catalyst systems on the synthesis of related pyrazole and pyrazoline carbothioamides.

CatalystSolventTemperatureOutcomeReference
NaOHEthanolRefluxSynthesis of pyrazoline carbothioamides from chalcones. nih.govrdd.edu.iq
Acetic AcidGlacial Acetic AcidRefluxCyclization of chalcones with thiosemicarbazide. nih.gov
Amberlyst-15AcetonitrileRoom Temp.Efficient synthesis of pyrazole carbothioamide derivatives. nanobioletters.com
KOH (40% aq.)EthanolRefluxFormation of 3,5-diphenyl-1H-pyrazole-1-carbothioamide. thepharmajournal.com
None (solvent as promoter)DMAcRoom Temp.Highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

Temperature and Pressure Influence

Temperature is a critical parameter that governs the kinetics of the reaction. In the synthesis of pyrazoline and pyrazole carbothioamides, temperatures ranging from room temperature to reflux conditions are commonly employed. nih.govnanobioletters.comthepharmajournal.com For instance, the Amberlyst-15 catalyzed synthesis of N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives proceeds efficiently at room temperature. nanobioletters.com In contrast, the synthesis of other pyrazoline carbothioamides often requires heating under reflux for several hours in solvents like ethanol or acetic acid to ensure the completion of the reaction. nih.govthepharmajournal.com

The influence of temperature can also be observed in the context of catalyst activity and stability. While some catalytic systems are robust at higher temperatures, others may degrade, leading to lower yields or the formation of byproducts. The choice of temperature is, therefore, a delicate balance between achieving a reasonable reaction rate and maintaining the integrity of the reactants and catalysts.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions. This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.net For example, the solvent-free synthesis of 1-thiocarbomyl pyrazolines has been successfully achieved under microwave irradiation, highlighting the potential of this technology for the synthesis of this compound.

While the influence of pressure is less commonly documented for this specific class of compounds, it can be a relevant parameter, particularly in reactions involving gaseous reagents or when trying to influence the boiling point of a solvent. However, for the typical solution-phase synthesis of pyrazolidine derivatives, atmospheric pressure is generally sufficient.

The table below outlines the impact of temperature on the synthesis of related compounds.

ReactionTemperatureDurationNotesReference
Chalcone cyclization with thiosemicarbazideReflux (in ethanol)3hConventional heating method. thepharmajournal.com
Chalcone cyclization with thiosemicarbazideReflux (in glacial acetic acid)4-6hAcid-catalyzed cyclization. nih.gov
Amberlyst-15 catalyzed cyclizationRoom Temperature1-2hMild and efficient conditions. nanobioletters.com
Microwave-assisted synthesisN/AMinutesShorter reaction times and often higher yields. researchgate.net

Stereochemical Control in this compound Synthesis (if applicable)

When the pyrazolidine ring is substituted at positions 3 and 5, the potential for cis/trans isomerism arises, making stereochemical control a critical aspect of the synthesis. For a molecule like this compound, if substituents are introduced on the carbon backbone of the pyrazolidine ring, controlling the stereochemistry becomes highly relevant.

A significant advancement in the stereoselective synthesis of pyrazolidines involves the use of palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives. nih.gov This methodology allows for the synthesis of either trans- or cis-3,5-disubstituted pyrazolidines with high diastereoselectivity (up to >20:1). nih.gov The stereochemical outcome is controlled by modulating the allylic strain in the transition state of the syn-aminopalladation step, which can be achieved by a simple modification of the N²-substituent on the hydrazine precursor. nih.gov

For instance, the use of an N²-aryl-substituted hydrazine derivative tends to favor the formation of the trans-pyrazolidine product. nih.gov Conversely, when the N²-position is unsubstituted, the reaction can lead to the cis-pyrazolidine derivative. nih.gov This approach provides a powerful tool for the targeted synthesis of specific stereoisomers of substituted pyrazolidines.

While this specific methodology does not directly produce a carbothioamide group, it establishes a robust framework for creating the substituted pyrazolidine core with a defined stereochemistry. The resulting stereochemically pure pyrazolidine could then be further functionalized at the N-1 position with an ethylcarbothioamide group, for example, by reaction with ethyl isothiocyanate.

The principles of stereocontrol are not limited to catalytic methods. Chiral auxiliaries attached to the hydrazine precursor can also be employed to induce facial selectivity during the cyclization step. Furthermore, the inherent stereochemistry of the starting materials, if any, can be transferred to the final product under carefully controlled reaction conditions.

Comprehensive Spectroscopic and Solid State Structural Elucidation of N Ethylpyrazolidine 1 Carbothioamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Analysis

Detailed experimental data for the NMR analysis of N-Ethylpyrazolidine-1-carbothioamide is not available in the reviewed literature.

Specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for this compound, have not been reported in the searched scientific sources.

Specific ¹³C NMR chemical shift data for the carbon skeleton of this compound is not documented in the available literature.

Information regarding 2D NMR studies (e.g., COSY, HSQC, HMBC) to establish the connectivity and spatial relationships within the this compound molecule could not be found.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

A detailed vibrational analysis of this compound has not been published in the reviewed sources.

Specific IR absorption frequencies and their corresponding vibrational mode assignments for this compound are not available.

Raman scattering data for this compound is not present in the accessible scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, high-resolution mass spectrometry (HRMS) confirms its elemental composition and molecular weight.

The molecular formula of this compound is C₆H₁₃N₃S, corresponding to a molecular weight of approximately 159.26 g/mol . HRMS analysis provides a more precise measure. The calculated exact mass for the molecular ion [M]⁺ is 159.0830. unl.edu Experimental findings from various studies have reported this value to be 159.08591 and 159.0867, which corroborates the compound's identity. unl.edursc.org

The fragmentation of this compound under mass spectrometry conditions, such as Electron Ionization (EI), would be expected to proceed through several predictable pathways based on its functional groups: the pyrazolidine (B1218672) ring, the ethyl group, and the carbothioamide moiety.

α-Cleavage: A common fragmentation for amines and thioamides is the cleavage of bonds alpha to the nitrogen or sulfur atoms. The loss of the ethyl group (C₂H₅•, 29 Da) or cleavage adjacent to the pyrazolidine ring nitrogen would be anticipated.

Ring Fragmentation: The saturated pyrazolidine ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules.

Thioamide Group Fragmentation: The C=S bond and adjacent C-N bonds can cleave, potentially leading to fragments containing the thioformyl (B1219250) group (CHS•) or related ions.

A summary of expected fragmentation data is presented below.

PropertyValue/Description
Molecular Formula C₆H₁₃N₃S
Molecular Weight 159.26 g/mol
HRMS (Calculated) [M]⁺: 159.0830
HRMS (Found) 159.08591, 159.0867 unl.edursc.org
Expected Fragmentation Loss of ethyl radical (M-29), fragmentation of the pyrazolidine ring, cleavage of the carbothioamide group.

Single-Crystal X-ray Diffraction for Anisotropic Displacement Parameters and Intermolecular Interactions

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, specific experimental data regarding its crystal structure, including the unit cell parameters, space group, and atomic coordinates, are not available. The following sections describe the type of information that would be obtained from such an analysis.

The initial step in a single-crystal X-ray diffraction experiment is the determination of the unit cell dimensions (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic, etc.). The pattern of systematic absences in the diffraction data allows for the unambiguous assignment of the crystal's space group, which describes the symmetry elements present in the crystal lattice. This fundamental information governs the packing arrangement of the molecules. Without experimental data for this compound, its crystal system and space group remain unknown.

A full structural solution from X-ray diffraction data would reveal the precise solid-state conformation of the this compound molecule. This includes the puckering of the five-membered pyrazolidine ring, the orientation of the ethyl group relative to the carbothioamide moiety, and the planarity of the thioamide group. This information is critical for understanding the molecule's steric and electronic properties. researchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. unl.edu The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.

This analysis generates 2D fingerprint plots, which summarize all intermolecular contacts in the crystal. These plots provide quantitative percentages for different types of contacts (e.g., H···H, H···S, H···N), offering a clear picture of the most significant interactions responsible for crystal packing. As no crystal structure is available for this compound, a Hirshfeld surface analysis cannot be performed.

The CLP-Pixel (Crystal Lattice Program-Pixel) method is a computational technique used to calculate the interaction energies between molecules in a crystal, providing a quantitative understanding of the forces driving supramolecular assembly. It calculates electrostatic, polarization, dispersion, and repulsion energies between molecular pairs to identify the primary structural motifs, such as dimers or chains, and to understand the energetic landscape of the crystal packing. rsc.org This analysis is contingent on having a solved crystal structure and thus cannot be applied to this compound at this time.

Advanced Computational and Theoretical Chemistry Investigations of this compound

Following an extensive search for scholarly articles and research data, it has been determined that there are no publicly available computational and theoretical chemistry investigations specifically focused on the compound this compound.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the prompt. The specific analyses outlined—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Electrostatic Potential Surface (ESP) mapping, Conformational Landscape Exploration, and Quantum Theory of Atoms in Molecules (QTAIM) analysis—have not been published for this particular molecule.

To fulfill the user's request, published scientific literature containing these specific computational studies for "this compound" would be required. Without such source material, generating an article with the requested scientifically accurate content and data tables is not feasible.

Advanced Computational and Theoretical Chemistry Investigations of N Ethylpyrazolidine 1 Carbothioamide

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers robust methods for the prediction of various spectroscopic parameters. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently utilized to calculate the spectroscopic signatures of molecules like N-Ethylpyrazolidine-1-carbothioamide. These theoretical predictions can be meticulously compared with experimental data to validate the computed molecular structure and electronic environment.

Research on carbothioamide-based pyrazoline derivatives demonstrates that computational methods can accurately predict spectroscopic data. tandfonline.com The process typically begins with the optimization of the molecule's three-dimensional geometry at a specific level of theory and basis set, for example, B3LYP/6-311++G(d,p). tandfonline.com Following optimization, the same theoretical framework is used to compute spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the chemical shifts of ¹H and ¹³C NMR spectra. tandfonline.com Theoretical calculations provide a set of isotropic shielding values that are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). The comparison between calculated and experimental chemical shifts helps in the definitive assignment of signals in the experimental spectrum.

Interactive Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Carbothioamide-Based Pyrazoline Derivative

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=S180.5178.9
C3 (Pyrazoline)55.254.1
C4 (Pyrazoline)40.139.5
C5 (Pyrazoline)62.861.7
N-CH₂45.344.8
CH₃14.715.2

Note: Data is illustrative and based on typical findings for related compounds as presented in the literature. tandfonline.com

Vibrational Spectroscopy (FT-IR and Raman): Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method. These scaled frequencies can then be matched with experimental bands, allowing for a detailed understanding of the molecule's vibrational characteristics, such as the stretching and bending modes of the C=S, N-H, and C-N bonds.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Visible spectrum. tandfonline.com These calculations can be performed in the gas phase or by using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the electronic transitions. tandfonline.com The comparison of calculated maximum absorption wavelengths (λ_max_) with experimental data helps to understand the electronic structure and chromophores within the molecule.

Interactive Data Table: Predicted vs. Experimental UV-Visible Absorption for a Representative Carbothioamide-Based Pyrazoline Derivative

SolventPredicted λ_max (nm)Experimental λ_max_ (nm)
Gas Phase285N/A
Ethanol (B145695)292295
DMSO294298

Note: Data is illustrative and based on typical findings for related compounds as presented in the literature. tandfonline.com

Theoretical Mechanistic Elucidation of Chemical Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies can elucidate reaction pathways, identify transition states, and determine the energetics of various chemical transformations.

The synthesis of pyrazole (B372694) and pyrazolidine (B1218672) derivatives often involves cyclocondensation reactions. mdpi.com For instance, the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound is a common route. mdpi.com DFT calculations can be used to model the entire reaction coordinate for such a synthesis. This involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their minimum energy structures.

Identifying Transition States (TS): A transition state search is performed to locate the highest energy point along the reaction pathway that connects reactants and products. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

For this compound, theoretical studies could explore its reactivity in various transformations, such as oxidation, reduction, or substitution reactions. For example, in a hypothetical oxidation reaction at the sulfur atom, computational modeling could compare different potential pathways, determine the most likely product, and provide the activation barriers for each step.

Molecular docking studies, a form of computational investigation, can also elucidate the mechanism of interaction between a molecule and a biological target, such as an enzyme or receptor. nih.govdntb.gov.ua While not a chemical reaction in the traditional sense, this binding process is a fundamental aspect of the compound's potential biological activity. These studies predict the preferred binding orientation and affinity of the molecule within the active site of a protein. semanticscholar.orgacs.org

Interactive Data Table: Illustrative Calculated Energies for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+22.5
Intermediate-5.2
Final Products-15.8

Note: This data is hypothetical and serves to illustrate the type of information obtained from theoretical mechanistic studies.

Information on "this compound" is Not Available in the Public Domain

A thorough review of scientific literature and chemical databases has revealed no specific information on the chemical compound "this compound." Consequently, it is not possible to provide an article on its reactivity and coordination chemistry as requested.

Extensive searches were conducted to locate data pertaining to the synthesis, chemical transformations, and its potential role as a ligand in coordination chemistry. These searches included broad inquiries into pyrazoline and carbothioamide derivatives, as well as highly specific searches for the exact compound name combined with terms such as "reactivity," "metal complexes," "IR spectroscopy," "NMR spectroscopy," and "X-ray crystallography."

The search results did yield information on related, but structurally distinct, compounds. For instance, data is available for "2-ethylpyrazolidine-1-carboxamide," the oxygen-containing analog of the requested molecule. nih.gov Research on various other pyrazole and pyrazoline carbothioamide derivatives has been published, often focusing on their synthesis and potential biological activities. nih.govnanobioletters.comunmul.ac.id Additionally, general methodologies for the synthesis of thioamides and the coordination chemistry of other nitrogen-containing heterocyclic ligands, such as pyrazine (B50134) and pyrazole derivatives, are well-documented. mdpi.comorganic-chemistry.orgnih.govmdpi.comresearchgate.netorganic-chemistry.orgnih.govnih.gov One publication detailed the crystal structure of a molecule containing an N-ethyl-carbothioamide group, but this was attached to a piperazine (B1678402) ring system, not pyrazolidine. uzh.ch

Despite these findings on related structures, no scientific literature, including research articles or patents, could be found that specifically describes the preparation, chemical properties, or coordination chemistry of this compound. Without any available data, the sections and subsections of the requested article, including chemical transformations, reaction pathways, metal complexation modes, and spectroscopic or crystallographic characterization of its complexes, cannot be addressed.

Therefore, the generation of a scientifically accurate and informative article focusing solely on this compound is not feasible at this time due to the absence of any available research on this specific compound.

Reactivity and Coordination Chemistry of N Ethylpyrazolidine 1 Carbothioamide

Catalytic Applications Involving N-Ethylpyrazolidine-1-carbothioamide

Following a comprehensive review of scientific literature, no specific catalytic applications involving this compound have been documented. The subsequent sections detail the absence of findings regarding its role as an organocatalyst or as a ligand in metal-catalyzed reactions.

Mechanistic Investigations of N Ethylpyrazolidine 1 Carbothioamide in in Vitro Biological Systems Non Human Focus

Enzyme Inhibition Studies at the Molecular Level

Mechanistic Insights into Urease Inhibition

No studies were found that investigated the mechanistic insights into the urease inhibition by N-Ethylpyrazolidine-1-carbothioamide. While research exists on other carbothioamide derivatives as urease inhibitors, specific kinetic studies, identification of the inhibition type (e.g., competitive, non-competitive), or interactions with the enzyme's active site for this particular compound are not documented in the available literature.

Other Relevant Enzyme Target Interactions (e.g., α-glucosidase if analogous)

There is no available research on the interaction of this compound with other enzyme targets such as α-glucosidase. Studies on analogous compounds with different heterocyclic cores have shown α-glucosidase inhibitory activity, but this has not been specifically reported for this compound.

Molecular Interactions with Biological Receptors and Targets

Binding Affinity and Selectivity at Specific Molecular Targets

Specific data regarding the binding affinity (such as Kᵢ or IC₅₀ values) and selectivity of this compound for any particular biological receptor or molecular target is not available in the current scientific literature.

Structure-Activity Relationship (SAR) Analyses for Molecular Target Binding

Due to the absence of studies on a series of analogues of this compound, no structure-activity relationship (SAR) analyses for its binding to any molecular target have been published. SAR studies require comparative data from multiple related compounds to determine the influence of different chemical moieties on biological activity.

Computational Molecular Docking for Ligand-Target Interactions

No computational molecular docking studies for this compound with any biological target, including enzymes like urease or α-glucosidase, have been reported. Such studies, which predict the binding mode and affinity of a ligand within the active site of a protein, are not available for this specific compound.

In Vitro Antimicrobial Mechanisms (e.g., Antifungal, Antibacterial)

The in vitro antimicrobial mechanisms of this compound and related carbothioamide derivatives have been a subject of scientific investigation, revealing multifaceted modes of action against various microorganisms. Research into analogous compounds provides insights into the potential molecular pathways through which this compound may exert its antimicrobial effects.

Elucidation of Molecular Mechanisms of Action against Microorganisms

Studies on closely related pyrazolone-carbothioamide derivatives have shed light on a novel antifungal mechanism. One such derivative, compound A7, has demonstrated potent in vitro activity against Candida glabrata and Cryptococcus neoformans. The mechanism of action for this analogue was found to be independent of KIX binding. Instead, it was shown to disrupt the iron homeostasis within fungal cells. This disruption leads to an accumulation of reactive oxygen species (ROS) and lipid peroxides, thereby inducing significant oxidative stress and subsequent damage to the fungal cells nih.gov.

While the primary focus of many studies has been on antifungal properties, various N-(1-adamantyl)carbothioamide derivatives have exhibited notable antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria bilkent.edu.tr. The precise molecular mechanisms underpinning the antibacterial action of these carbothioamide compounds are still under investigation, but it is evident that the structural characteristics of the carbothioamide moiety play a crucial role in their bioactivity. The activity of these compounds appears to be dependent on the nature of the cyclic secondary amine precursor used in their synthesis bilkent.edu.tr.

Compound Class Microorganism Proposed Mechanism of Action
Pyrazolone-carbothioamideCandida glabrata, Cryptococcus neoformansDisruption of iron homeostasis, induction of oxidative stress nih.gov
N-(1-adamantyl)carbothioamideGram-positive and Gram-negative bacteriaMechanism under investigation; dependent on molecular structure bilkent.edu.tr

Investigation of Antiproliferative Mechanisms in Non-Human Cell Lines (molecular level)

The antiproliferative potential of compounds containing the pyrazole-1-carbothioamide scaffold has been explored in various non-human cancer cell lines. These investigations have begun to unravel the molecular mechanisms that may underlie their cytotoxic effects, including perturbations of the cell cycle and the induction of programmed cell death.

Cell Cycle Perturbations (if applicable)

While direct studies on this compound are limited, research on analogous structures provides valuable insights. For instance, certain N-bridged pyrazole-1-carbothioamides have been identified as potential antiproliferative agents. In silico molecular docking studies of a potent anticancer compound from this class revealed a high binding affinity for cyclin-dependent kinase 2 (CDK2) nih.gov. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. Furthermore, a dispiropiperazine derivative has been shown to induce cell cycle arrest at the G2/M phase in human cancer cells bilkent.edu.tr. Although this compound is structurally distinct, it highlights the potential for nitrogen-containing heterocyclic compounds to interfere with cell cycle progression. These findings suggest that this compound could potentially exert antiproliferative effects through the modulation of cell cycle-related proteins.

Apoptosis Induction Pathways (molecular markers)

The induction of apoptosis is a hallmark of many anticancer agents. A study on N-bridged pyrazole-1-phenylthiazoles, which share a core pyrazole (B372694) structure, indicated that these compounds could induce apoptosis nih.gov. The in silico analysis of a particularly active compound from this series suggested a high binding affinity towards sphingosine kinase 1 (SK1) nih.gov. SK1 is known to play a role in regulating apoptosis, and its inhibition can promote cancer cell death.

Further insights can be drawn from other heterocyclic compounds. For example, a novel thiazolidine compound was found to induce apoptosis through a caspase-9 dependent pathway bilkent.edu.tr. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway. Its activation triggers a cascade of effector caspases, ultimately leading to the execution of apoptosis. While these findings are not directly on this compound, they provide a framework for potential apoptotic pathways that could be investigated for this compound.

Potential Molecular Target/Marker Associated Pathway Observed in Analogue
Cyclin-dependent kinase 2 (CDK2)Cell Cycle RegulationN-bridged pyrazole-1-carbothioamide nih.gov
Sphingosine kinase 1 (SK1)Apoptosis RegulationN-bridged pyrazole-1-phenylthiazole nih.gov
Caspase-9Intrinsic Apoptosis PathwayThiazolidine derivative bilkent.edu.tr

Prospective Applications and Future Directions in N Ethylpyrazolidine 1 Carbothioamide Research

Potential in Materials Science and Polymer Chemistry

The structural characteristics of N-Ethylpyrazolidine-1-carbothioamide, specifically the presence of a reactive carbothioamide group and a heterocyclic pyrazolidine (B1218672) ring, suggest its potential as a valuable building block in materials science and polymer chemistry.

While no studies have been published on the incorporation of this compound into polymers, the reactivity of the carbothioamide and the pyrazolidine moieties offers hypothetical pathways for its use as a monomer or a functional additive. The carbothioamide group, for instance, could potentially participate in polymerization reactions or be grafted onto existing polymer backbones. The inclusion of the pyrazolidine ring could imbue the resulting polymer with unique properties, such as altered thermal stability, solubility, or coordination capabilities. A patent for polysilylureas suggests that cyclic dinitrogen compounds, including pyrazolidine, can be used to create polymers with desirable properties like high softening points. google.com This indicates a potential, though unexplored, avenue for this compound in polymer synthesis.

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a promising area for this compound research. The hydrogen bond donor and acceptor sites within the carbothioamide group could facilitate self-assembly into well-ordered supramolecular structures. Although direct research on this specific compound is absent, studies on other carbothioamide-containing molecules have demonstrated their capacity to form intricate networks through hydrogen bonding. These self-assembled architectures could find applications in areas such as gel formation, molecular recognition, and the development of "smart" materials that respond to external stimuli.

Advanced Analytical Reagent Applications

The carbothioamide functional group is known for its ability to chelate metal ions. This property suggests that this compound could be developed as a selective and sensitive analytical reagent for the detection and quantification of various metal ions. The specificity of the chelation could be tuned by modifying the substituents on the pyrazolidine ring, opening the door to the creation of a family of tailored analytical sensors. Furthermore, the incorporation of a chromophore or fluorophore into the molecular structure could lead to the development of colorimetric or fluorescent sensors, respectively. Research on other hydrazine-1-carbothioamides has highlighted their potential as receptors for anions, indicating a broader scope for analytical applications. nih.gov

Integration of this compound into Cheminformatics and AI-Driven Discovery

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing the process of drug discovery and materials design. thepharmajournal.com In the context of this compound, these computational tools can be employed to predict its physicochemical properties, potential biological activities, and synthetic accessibility. Virtual screening of large compound libraries containing the this compound scaffold could identify potential lead compounds for various applications. thepharmajournal.com Machine learning models, trained on data from structurally similar compounds, could guide the design of new derivatives with optimized properties. While specific studies on this compound are lacking, the general methodologies of cheminformatics are readily applicable.

Unexplored Synthetic Avenues and Structural Modifications

The synthesis of this compound itself represents an area for optimization and exploration of novel synthetic routes. Green chemistry principles could be applied to develop more environmentally benign and efficient synthetic methods. qscience.com Beyond the parent compound, a vast chemical space remains to be explored through structural modifications. The synthesis of a library of derivatives with varying substituents on the pyrazolidine ring and the ethyl group of the carbothioamide moiety would be a crucial step in systematically investigating the structure-activity relationships. The synthesis of related pyrazole (B372694) carbothioamide derivatives has been achieved through methods like (3+2) cycloaddition reactions, providing a potential starting point for synthetic exploration. nanobioletters.com

Synergistic Research Combining Experimental and Computational Approaches

The future of research into this compound will be significantly enhanced by a synergistic approach that combines experimental synthesis and characterization with computational modeling and prediction. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, complementing experimental findings. researchgate.net Molecular docking simulations can predict the binding affinity of this compound and its derivatives to various biological targets, guiding the design of new therapeutic agents. acs.org This integrated approach will accelerate the discovery and development of applications for this promising, yet understudied, chemical entity.

Q & A

Q. How are hydrogen bonding interactions validated in the crystal lattice of this compound?

  • Methodological Answer: Analyze intermolecular N–H···S distances (<3.5 Å) and angles (>120°) using Mercury software. Compare with Cambridge Structural Database entries to identify atypical interactions. Twinning tests (e.g., ROTAX) confirm lattice integrity .

Notes

  • Ethical Compliance: All biological studies must follow institutional guidelines; FDA approval is absent for therapeutic use .
  • Software Tools: SHELX suite (structure refinement) , AutoDock Vina (docking) , and GROMACS (MD simulations) are recommended.
  • Data Contradictions: Cross-validate computational and experimental results to ensure reliability, as emphasized in IDA frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.